![molecular formula C20H20N4O5S B2805231 2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide CAS No. 2097933-64-5](/img/structure/B2805231.png)
2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide
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Overview
Description
The compound “2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide” is a complex organic molecule. It contains a quinoxaline moiety, a pyrrolidine ring, and a phenoxy group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The quinoxaline moiety is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For instance, the compound can be synthesized via hydrolysis, followed by coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinoxaline moiety, a pyrrolidine ring, and a phenoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring and the quinoxaline moiety . The pyrrolidine ring can undergo various reactions due to its saturated scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring, the quinoxaline moiety, and the phenoxy group . These groups can modify the physicochemical parameters of the compound, potentially affecting its solubility, stability, and reactivity .Scientific Research Applications
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a component of your compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
Quinoxaline Derivatives in Anti-Leukemic Activity
Quinoxaline, another component of your compound, has been used in the synthesis of new pyrrolo[1,2-a]quinoxaline derivatives, which have shown promising pharmacological activity towards human leukemia cells .
Phenoxy Acetamide Derivatives in Pharmacology
Phenoxy acetamide, also present in your compound, and its derivatives have been studied for their diverse chemical properties and potential pharmacological applications .
Potential Use in Material Science
While not directly related to your compound, similar structures have been used in material science. For example, 2-cyano-N-hexyl-2-(3-pyrrolidin-1-yl-quinoxalin-2-yl)-acetamide has been offered as part of a collection of rare and unique chemicals, potentially for use in material science research .
Future Directions
properties
IUPAC Name |
2-[4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c21-19(25)13-28-14-5-7-16(8-6-14)30(26,27)24-10-9-15(12-24)29-20-11-22-17-3-1-2-4-18(17)23-20/h1-8,11,15H,9-10,12-13H2,(H2,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIJLSJULJORFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenoxy)acetamide |
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